6-Methylnaphthalen-2-ol
Overview
Description
6-Methylnaphthalen-2-ol is an organic compound with the molecular formula C₁₁H₁₀O. It is a derivative of naphthalene, characterized by a hydroxyl group (-OH) attached to the second carbon and a methyl group (-CH₃) attached to the sixth carbon of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .
Biochemical Analysis
Biochemical Properties
6-Methylnaphthalen-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the hydroxylation of the compound, which can lead to the formation of more reactive intermediates. These interactions are essential for understanding the metabolic pathways and the potential effects of this compound on cellular functions.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses . This modulation can lead to changes in the cellular redox state, impacting cell survival and function. Additionally, this compound has been found to influence the activity of key metabolic enzymes, thereby altering cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can result in the accumulation of specific metabolites, which can have downstream effects on cellular functions. Additionally, this compound can activate certain signaling pathways by binding to receptors, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under inert atmospheric conditions at room temperature . Over extended periods, it can degrade, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways . At higher doses, this compound can exhibit toxic or adverse effects. For example, high doses of the compound have been associated with oxidative stress and cellular damage in animal models . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound undergoes hydroxylation and other modifications, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites in the body . Understanding these pathways is essential for predicting the biological effects of this compound and its potential interactions with other compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cells, the compound can be distributed to various cellular compartments, where it can exert its effects. The localization and accumulation of this compound in specific tissues can influence its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylnaphthalen-2-ol can be synthesized through several methods. One common approach involves the methylation of 2-naphthol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves catalytic processes. For example, the methylation of 2-methylnaphthalene using zeolite catalysts has been explored to produce this compound efficiently. This method leverages the high selectivity and stability of zeolite catalysts under hydrothermal conditions.
Chemical Reactions Analysis
Types of Reactions
6-Methylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
6-Methylnaphthalen-2-ol has diverse applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of advanced polymer materials like polyethylenenaphthalate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylnaphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives used as fluorescent sensors interact with metal ions, leading to changes in fluorescence properties. In biological systems, it may interact with cellular components to exert its effects, such as in the detection of aluminum ions.
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphthalene: Similar in structure but lacks the hydroxyl group.
2-Naphthol: Similar in structure but lacks the methyl group.
6-Methyl-2-naphthol: Another name for 6-Methylnaphthalen-2-ol.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a methyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
6-methylnaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWKZEFERHFBTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287619 | |
Record name | 6-methylnaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17579-79-2 | |
Record name | 17579-79-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51788 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methylnaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylnaphthalen-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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